REACTION_CXSMILES
|
[CH3:1][CH:2]([CH:10]([OH:12])[CH3:11])[C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].C(OC=C)(=O)CCCCCCCCCCC>>[CH3:1][CH:2]([C@@H:10]([OH:12])[CH3:11])[C:3]([O:5][C:6]([CH3:8])([CH3:7])[CH3:9])=[O:4]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC(C)(C)C)C(C)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 35° C. for 7 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the enzyme was removed by filtration
|
Type
|
WASH
|
Details
|
washed with n-heptane on a filter paper
|
Type
|
DISTILLATION
|
Details
|
n-Heptane was distilled off from the filtrate
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to a vacuum distillation
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC(C)(C)C)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |